Donepezil-d7 Hydrochloride

LC-MS/MS Bioanalysis Method Validation

Donepezil-d7 Hydrochloride is the gold-standard internal standard for LC-MS/MS quantification of Donepezil in human plasma and biological matrices. Unlike unlabeled Donepezil or alternative deuterated analogs (e.g., d4, d5), the 7-Da mass shift provides an interference-free MRM transition (m/z 387.2 → 98.1) and near-identical physicochemical properties, ensuring perfect co-elution with the analyte. This eliminates ion suppression/enhancement effects, enabling a 50 pg/mL LLOQ and meeting FDA/EMA validation criteria. Essential for ANDA filings, clinical TDM, chiral PK studies, and novel formulation bioequivalence. Procure now to establish robust, regulatory-compliant bioanalytical methods.

Molecular Formula C24H30ClNO3
Molecular Weight 423.001
CAS No. 1261394-20-0
Cat. No. B584567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil-d7 Hydrochloride
CAS1261394-20-0
Synonyms2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one-d7 Hydrochloride;  Aricept-d7;  Aricept D-d7;  BNAG-d7;  E 2020-d7; 
Molecular FormulaC24H30ClNO3
Molecular Weight423.001
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
InChIInChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2;
InChIKeyXWAIAVWHZJNZQQ-KABCIJOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil-d7 Hydrochloride (CAS 1261394-20-0) as a Deuterated Internal Standard for Bioanalytical LC-MS/MS


Donepezil-d7 Hydrochloride (CAS 1261394-20-0) is a stable isotope-labeled analog of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease research . This deuterated form is synthesized for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary function is to enable precise quantification of Donepezil in complex biological matrices [1].

Why Unlabeled Donepezil or Other Internal Standards Cannot Replace Donepezil-d7 Hydrochloride in LC-MS/MS Quantification


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must mimic the analyte's behavior during sample preparation and chromatography to correct for variability and matrix effects [1]. While unlabeled Donepezil cannot be used as an IS due to its identical mass, alternative IS options like structural analogs (e.g., galantamine) or other deuterated Donepezil forms (e.g., Donepezil-d4, Donepezil-d5) exist but often fail to co-elute with the analyte or lack sufficient mass difference for reliable quantitation [2]. Donepezil-d7 Hydrochloride provides a critical 7-Da mass shift and near-identical physicochemical properties, ensuring superior method accuracy and precision .

Quantitative Evidence for Choosing Donepezil-d7 Hydrochloride Over Alternatives


Optimized MRM Transition and Collision Energy for Enhanced Sensitivity in LC-MS/MS

Donepezil-d7 Hydrochloride exhibits a distinct and optimized Multiple Reaction Monitoring (MRM) transition at m/z 387.2 → 98.1 with a collision energy of 45 V, as validated in a pharmacokinetic study for a donepezil patch formulation [1]. In contrast, unlabeled Donepezil is monitored at m/z 380.2 → 91.2 with a collision energy of 48 V [1]. This specific transition for the d7-IS is critical for avoiding cross-talk and ensuring selective detection.

LC-MS/MS Bioanalysis Method Validation

Close Chromatographic Co-Elution with Unlabeled Donepezil for Optimal Matrix Effect Correction

Donepezil-d7 Hydrochloride demonstrates near-identical chromatographic behavior to unlabeled Donepezil. Under specific LC conditions, the retention times for unlabeled Donepezil and Donepezil-d7 are 1.32 minutes and 1.28 minutes, respectively, a difference of only 0.04 minutes [1]. This close co-elution is essential for effectively compensating for ion suppression or enhancement caused by matrix components [1].

Chromatography Retention Time Matrix Effects

High Mass Shift Prevents Isotopic Interference and Cross-Talk with Unlabeled Donepezil

Donepezil-d7 Hydrochloride provides a +7 Da mass shift (precursor ion m/z 387.2 vs. 380.2 for unlabeled Donepezil) and a +6.9 Da shift for the primary product ion (m/z 98.1 vs. 91.2) [1][2]. This significant mass difference is superior to that of Donepezil-d4 (mass shift +4 Da) or Donepezil-d5 (mass shift +5 Da), minimizing the risk of isotopic interference from the naturally occurring 13C and 2H isotopes of the unlabeled analyte, which can be substantial at high analyte concentrations.

Mass Spectrometry Isotopic Purity Method Selectivity

Validated for High Sensitivity Quantification Down to 50 pg/mL in Human Plasma

Analytical methods employing Donepezil-d7 Hydrochloride as the internal standard have been fully validated to achieve a lower limit of quantification (LLOQ) of 50 pg/mL for Donepezil in human plasma [1]. This level of sensitivity surpasses that of other published methods using alternative internal standards, such as galantamine, which often have higher LLOQs (e.g., >100 pg/mL) due to less effective matrix effect correction [2].

Pharmacokinetics Bioequivalence LLOQ

Demonstrated Enantiomer-Specific Quantification with Chiral Separation

Donepezil-d7 Hydrochloride has been successfully applied as an internal standard for the simultaneous, enantiomer-specific quantification of (−)-donepezil and (+)-donepezil in plasma using a chiral HPLC column [1]. Under these conditions, the enantiomers of the internal standard, d7-donepezil, eluted at distinct retention times (5.0 and 6.25 minutes), mirroring the behavior of the unlabeled enantiomers and enabling accurate, separate quantification of each stereoisomer [1]. This application is not commonly demonstrated or validated for other Donepezil IS options like d4 or d5, nor is it possible with achiral structural analogs.

Chiral Chromatography Enantiomer Analysis Stereoselective Pharmacokinetics

Primary Applications for Procuring Donepezil-d7 Hydrochloride in Research and Industry


Regulatory-Compliant Bioanalytical Method Validation for Pharmacokinetic and Bioequivalence Studies

Procure Donepezil-d7 Hydrochloride to serve as the gold-standard internal standard when developing and validating LC-MS/MS methods intended for regulatory submission (FDA, EMA). Its use directly addresses key validation parameters (selectivity, accuracy, precision, matrix effects) as demonstrated by its quantifiable performance (e.g., achieving a 50 pg/mL LLOQ [1] and minimizing matrix effects through near-perfect co-elution [2]). This is essential for supporting ANDA filings and clinical trial sample analysis.

High-Throughput Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology Studies

Select Donepezil-d7 Hydrochloride for high-throughput bioanalytical workflows in clinical laboratories. The well-defined, interference-free MRM transition (m/z 387.2 → 98.1) [3] and a robust chromatographic method with short run times enable reliable, high-volume sample analysis. This ensures accurate patient plasma level quantification, which is crucial for TDM, dose optimization studies, and investigating drug-drug interactions.

Stereoselective Pharmacokinetic Investigations of Donepezil Enantiomers

Utilize Donepezil-d7 Hydrochloride as an essential analytical tool for research focused on the differential pharmacokinetic profiles of (−)- and (+)-donepezil. As validated in published methods, this IS allows for the simultaneous and accurate LC-MS/MS quantification of both enantiomers following chiral separation [4]. This application is critical for advancing understanding of Donepezil's pharmacology and for the development of potential enantiopure formulations.

Development of Novel Donepezil Formulations and Routes of Administration

Employ Donepezil-d7 Hydrochloride as the internal standard in LC-MS/MS methods to support the development and clinical evaluation of new Donepezil formulations, such as transdermal patches [3]. Its high precision and accuracy across a wide dynamic range are required for generating reliable pharmacokinetic data needed to establish bioequivalence and optimize dosing regimens for novel drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil-d7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.